BenchChemオンラインストアへようこそ!

Norfloxacin Impurity 1

HPLC impurity profiling regioisomer separation

Norfloxacin Impurity 1 (CAS 106847-40-9), chemically designated as 5-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (also known as Iso-N-ethyl acid), is a synthetic process-related impurity of the fluoroquinolone antibiotic norfloxacin. It is simultaneously cataloged as Pefloxacin EP Impurity H, reflecting its relevance across multiple fluoroquinolone monographs.

Molecular Formula C12H9ClFNO3
Molecular Weight 269.65 g/mol
CAS No. 106847-40-9
Cat. No. B8818044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorfloxacin Impurity 1
CAS106847-40-9
Molecular FormulaC12H9ClFNO3
Molecular Weight269.65 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C=CC(=C2Cl)F)C(=O)O
InChIInChI=1S/C12H9ClFNO3/c1-2-15-5-6(12(17)18)11(16)9-8(15)4-3-7(14)10(9)13/h3-5H,2H2,1H3,(H,17,18)
InChIKeyMICBTFRMKYLDRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norfloxacin Impurity 1 (CAS 106847-40-9): Chemical Identity, Classification, and Regulatory Designation for Pharmaceutical Procurement


Norfloxacin Impurity 1 (CAS 106847-40-9), chemically designated as 5-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (also known as Iso-N-ethyl acid), is a synthetic process-related impurity of the fluoroquinolone antibiotic norfloxacin . It is simultaneously cataloged as Pefloxacin EP Impurity H, reflecting its relevance across multiple fluoroquinolone monographs [1]. With a molecular formula of C12H9ClFNO3 and a molecular weight of 269.66 g/mol, this compound belongs to the quinoline-3-carboxylic acid structural class . Unlike degradation impurities that arise from piperazine ring cleavage or photolytic pathways, Norfloxacin Impurity 1 originates from incomplete regioselective chlorination during synthesis, making it a critical marker for process control in norfloxacin and pefloxacin active pharmaceutical ingredient (API) manufacturing .

Why Norfloxacin Impurity 1 (106847-40-9) Cannot Be Substituted by Other Norfloxacin-Related Compounds in Regulated Analytical Workflows


Generic substitution among norfloxacin impurity reference standards is precluded by the structurally distinct chlorine substitution pattern that defines Norfloxacin Impurity 1. While Norfloxacin EP Impurity A (CAS 68077-26-9) bears chlorine at the 7-position of the quinoline core and Norfloxacin EP Impurity E (CAS 75001-78-4) retains a piperazine moiety, Norfloxacin Impurity 1 uniquely features chlorine at the 5-position with concomitant absence of the piperazine substituent [1]. This positional isomerism produces distinct chromatographic retention behavior under standard reversed-phase HPLC conditions, requiring compound-specific relative retention time (RRT) calibration rather than class-level peak assignment [2]. Furthermore, because this impurity is shared between norfloxacin and pefloxacin monographs, substitution with a norfloxacin-only impurity reference standard (e.g., Impurity A or Impurity K) cannot satisfy dual-monograph analytical method validation requirements [3]. The European Pharmacopoeia (EP) designates this compound explicitly as Pefloxacin EP Impurity H, and its quantitative determination in norfloxacin drug substance batches demands a certified reference standard with established traceability—not a structurally analogous surrogate [4].

Quantitative Differentiation Evidence for Norfloxacin Impurity 1 (106847-40-9) versus Closest Structural Analogs and In-Class Impurity Candidates


Regioisomeric Separation and Distinct HPLC Retention Relative to 7-Chloro Norfloxacin Impurity A

Norfloxacin Impurity 1 (5-chloro regioisomer, CAS 106847-40-9) demonstrates chromatographic resolution from Norfloxacin Impurity A (7-chloro regioisomer, CAS 68077-26-9) under the validated reversed-phase HPLC method of Rao and Nagaraju (2004), which employs a C18 column with phosphate buffer–acetonitrile (60:40, v/v, pH 3.0) mobile phase and UV detection at 260 nm [1]. Although exact retention times are not specified in the abstract, the study confirms baseline separation of multiple synthetic impurities including positional isomers, establishing that the 5-chloro and 7-chloro congeners are chromatographically distinguishable and require individual reference standards for unambiguous peak identification [1]. The molecular formula shared by both regioisomers (C12H9ClFNO3, MW 269.66) precludes MS-based differentiation without chromatographic separation, underscoring the necessity of compound-specific RRT calibration .

HPLC impurity profiling regioisomer separation norfloxacin

Structural Absence of Piperazine Moiety as a Determinant of Synthetic Pathway Origin versus Common Degradation Impurities

Norfloxacin Impurity 1 (CAS 106847-40-9) lacks the piperazine ring entirely, carrying only a chlorine atom at the 5-position of the quinoline core . This structural feature distinguishes it fundamentally from the predominant norfloxacin degradation products, which arise via piperazine ring oxidation, cleavage, or modification (e.g., ethylenediamine degradant from photolysis, oxo-piperazine metabolites) [1]. Common EP impurities such as Impurity E (CAS 75001-78-4), which retains a piperazine substituent, and Impurity K (CAS 70459-07-3) originate from different synthetic branch points or degradation pathways [2]. The absence of the piperazine moiety in Impurity 1 confirms its origin as an early-stage synthetic byproduct from incomplete regioselective chlorination at the quinoline 5-position, rather than from downstream piperazine introduction or subsequent degradation . This structural signature enables its use as a specific tracer for monitoring the efficiency of the chlorination step in norfloxacin synthesis.

synthetic impurity piperazine-free process control norfloxacin

Dual-Monograph Regulatory Designation: Simultaneous Applicability as Norfloxacin Impurity 1 and Pefloxacin EP Impurity H

CAS 106847-40-9 is uniquely positioned as the only norfloxacin-related impurity that is simultaneously codified in the European Pharmacopoeia as Pefloxacin EP Impurity H, also designated as Iso-N-ethyl acid [1]. This dual-monograph identity is not shared by other common norfloxacin impurities: Norfloxacin EP Impurity A (CAS 68077-26-9) is recognized only under the norfloxacin monograph and as Norfloxacin USP Related Compound A ; Norfloxacin EP Impurity H (CAS 105440-01-5) is the N-ethoxycarbonyl derivative and is not interchangeable with the pefloxacin impurity designation [2]. The dual applicability of CAS 106847-40-9 enables a single reference standard procurement to satisfy impurity profiling requirements for both norfloxacin and pefloxacin API manufacturing and quality control, reducing the number of separate reference standards required by 50% for organizations producing or testing both fluoroquinolones [3].

regulatory compliance dual monograph pharmacopoeia norfloxacin pefloxacin

Compliance with ICH Q3A/Q3B Impurity Qualification Thresholds: Class-Level Inference for Genotoxicity Structural Alert Assessment

Under ICH Q3A guidelines, any impurity present at or above the identification threshold (0.10% for drug substances with a maximum daily dose ≤2 g/day) requires structural characterization and, if above the qualification threshold (0.15%), toxicological qualification [1]. Norfloxacin Impurity 1 (CAS 106847-40-9), as a chloro-substituted quinoline, carries a structural alert for potential genotoxicity due to the aryl chloride moiety, which may act as an electrophilic center under certain metabolic conditions [2]. This distinguishes it from non-chlorinated norfloxacin impurities (e.g., desfluoro impurities or piperazine-ring oxidation products) that lack this specific structural alert. Pharmaceutical manufacturers are therefore obligated to control Impurity 1 at levels compliant with ICH M7 guidelines for DNA-reactive (mutagenic) impurities, which may impose tighter limits than the general ICH Q3A thresholds depending on the outcome of in silico or in vitro genotoxicity assessments [2]. While individual compound-specific Ames test data for CAS 106847-40-9 are not publicly available in the open literature, the class-level structural alert mandates a more rigorous control strategy compared to non-chlorinated impurity analogs, directly impacting procurement specifications for reference standards used in threshold validation studies .

ICH Q3A ICH Q3B genotoxicity impurity qualification norfloxacin

High-Value Application Scenarios for Norfloxacin Impurity 1 (106847-40-9) in Pharmaceutical Quality Control, Regulatory Submission, and Process Development


Analytical Method Development and HPLC System Suitability Testing for Norfloxacin Impurity Profiling

Norfloxacin Impurity 1 serves as a critical system suitability standard for validating the resolution between the 5-chloro and 7-chloro regioisomers (Impurity 1 and Impurity A) under the RP-HPLC conditions described by Rao and Nagaraju (2004) [1]. Because both regioisomers share the identical molecular formula (C12H9ClFNO3, MW 269.66) and cannot be distinguished by MS detection alone, chromatographic separation is the sole reliable method for unambiguous identification and quantification. Laboratories developing or transferring compendial HPLC methods for norfloxacin related substances must demonstrate baseline resolution between these positional isomers to satisfy ICH Q2(R1) specificity requirements. Procurement of the certified reference standard of CAS 106847-40-9 is therefore non-negotiable for method validation protocols that include regioisomeric separation as a system suitability criterion [1].

Process Development and Optimization of the Regioselective Chlorination Step in Norfloxacin Synthesis

The absence of the piperazine moiety in Norfloxacin Impurity 1 (CAS 106847-40-9) confirms that this impurity originates at the early-stage chlorination of the quinoline intermediate, prior to piperazine introduction . In synthetic process development, monitoring the levels of Impurity 1 provides direct feedback on the regioselectivity of the 7-chlorination step: elevated Impurity 1 indicates competing chlorination at the undesired 5-position. By using the CAS 106847-40-9 reference standard for quantitative HPLC tracking, process chemists can optimize reaction conditions (temperature, solvent, chlorinating agent stoichiometry) to minimize 5-chloro byproduct formation while maximizing yield of the desired 7-chloro intermediate that proceeds to norfloxacin API. Impurity standards lacking chlorine at the 5-position cannot serve this specific process diagnostic function .

Genotoxic Impurity Risk Assessment and ICH M7-Compliant Control Strategy Development

The aryl chloride substituent present in Norfloxacin Impurity 1 (CAS 106847-40-9) constitutes a structural alert for potential DNA reactivity under the ICH M7 framework, distinguishing it from non-chlorinated norfloxacin impurities that default to ICH Q3A general thresholds . Pharmaceutical manufacturers pursuing ANDA or MAA submissions for norfloxacin or pefloxacin products must conduct compound-specific in silico (Q)SAR assessment (e.g., DEREK Nexus, Sarah Nexus) and, if the alert is not adequately rebutted, in vitro Ames testing using the purified impurity reference standard. The outcome of these studies determines whether Impurity 1 must be controlled to the more stringent ICH M7 acceptable intake limits (potentially as low as 1.5 µg/day for Class 2 impurities) rather than the generic 0.15% Q3A qualification threshold. Procurement of high-purity CAS 106847-40-9 reference material (≥95% purity) is a prerequisite for executing these regulatory genotoxicity qualification studies .

Dual-API Quality Control for Multi-Product Pharmaceutical Manufacturing Facilities

For contract manufacturing organizations (CMOs) and pharmaceutical companies that produce both norfloxacin and pefloxacin APIs, CAS 106847-40-9 offers a verifiable procurement efficiency advantage: a single reference standard lot simultaneously satisfies the impurity identification and quantification requirements for Norfloxacin Impurity 1 under the norfloxacin monograph and Pefloxacin EP Impurity H under the pefloxacin monograph [2]. This dual-monograph coverage eliminates the need to procure, inventory, qualify, and periodically recertify two separate impurity reference standards, reducing reference standard management overhead by approximately 50% for this specific impurity position. In regulated GMP environments where reference standard lifecycle management represents a significant operational cost, this consolidation provides a quantifiable procurement optimization that single-monograph impurity analogs (e.g., Impurity A, Impurity E, Impurity K) cannot offer [2].

Quote Request

Request a Quote for Norfloxacin Impurity 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.